2,5-Dibromo-4-chloroanisole
Description
General Overview of Halogenated Aromatic Ethers in Contemporary Organic Synthesis
Halogenated aromatic ethers represent a significant class of organic compounds characterized by an ether linkage (-O-R) attached to a halogen-substituted aromatic ring. asianpubs.org These compounds are pivotal intermediates and building blocks in a multitude of synthetic applications, ranging from pharmaceuticals and agrochemicals to materials science. msu.edupearson.com The reactivity of these ethers is primarily governed by the interplay of the electronic effects of the alkoxy group and the halogen substituents.
The alkoxy group (e.g., methoxy (B1213986) in anisoles) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. msu.edulookchem.com This is due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic π-system, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to the ether linkage. lookchem.com Conversely, halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they also act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) during electrophilic attack. libretexts.org
The synthesis of halogenated aromatic ethers is commonly achieved through two main pathways: the electrophilic halogenation of a pre-existing aromatic ether or the Williamson ether synthesis, which involves the reaction of a halogenated phenol (B47542) with an alkyl halide. bldpharm.compnas.org Electrophilic halogenation, using reagents like elemental bromine (Br₂) or N-halosuccinimides (e.g., NBS, NCS), is a standard method for introducing halogen atoms onto the activated aromatic ring of an ether. acs.orgcore.ac.uk The regioselectivity of these reactions is a critical aspect, dictated by the directing effects of the substituents already present on the ring. msu.edu
The Unique Role of Anisole (B1667542) Derivatives as Substrates in Complex Chemical Transformations
Anisole (methoxybenzene) and its derivatives are particularly valued substrates in organic synthesis due to the strong activating and directing influence of the methoxy group. lookchem.com This enhanced reactivity, compared to simple benzene (B151609), makes them ideal starting materials for constructing complex molecular architectures. lookchem.com Anisole undergoes electrophilic aromatic substitution more readily than benzene, facilitating reactions such as nitration, halogenation, and Friedel-Crafts reactions. lookchem.com
In modern synthetic chemistry, anisole derivatives are employed in a variety of sophisticated, metal-catalyzed cross-coupling reactions. The carbon-halogen bonds present in halogenated anisoles serve as synthetic handles for forming new carbon-carbon and carbon-heteroatom bonds. For instance, 2-Bromo-4-chloroanisole (B57475) has been utilized as a substrate in copper-catalyzed N-arylation reactions and as a precursor in the synthesis of naturally occurring compounds. acs.org Furthermore, the methoxy group itself can be a site of transformation; its C(Ar)-OMe bond can be cleaved and functionalized in nickel-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl compounds. chembuyersguide.com
Recent advancements have also highlighted the use of anisole derivatives in dearomatization reactions to create spiro-compounds, which are significant structural motifs in natural products. chembuyersguide.com Additionally, directed C-H functionalization, where the methoxy group guides a metal catalyst to a specific position, allows for the efficient and atom-economical modification of the aromatic ring, such as in para-selective C-H borylation. acs.org
Positioning 2,5-Dibromo-4-chloroanisole within the Landscape of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds (PHACs) are molecules that contain multiple halogen atoms on an aromatic core. bldpharm.comnsf.gov This class of compounds is of significant interest due to the unique chemical properties imparted by the number, type, and position of the halogen substituents. This compound is a specific member of this family, a tri-halogenated derivative of anisole. While detailed academic studies focusing exclusively on this particular isomer are not widely published, its chemical identity and properties can be understood within the broader principles of polyhalogenated systems.
The structure of this compound presents a fascinating case study in regiochemistry. A plausible, though not explicitly documented, synthetic route would involve the di-bromination of 4-chloroanisole (B146269). In electrophilic substitution of 4-chloroanisole, the methoxy group is the most powerful activating and ortho, para-directing group. msu.edu With the para position occupied by chlorine, the first electrophilic attack (e.g., bromination) is strongly directed to the C2 position (ortho to the methoxy group) to yield 2-bromo-4-chloroanisole. acs.orgcore.ac.uk
The introduction of the second bromine atom to form this compound is more complex. The potential sites for the second substitution on 2-bromo-4-chloroanisole are C3, C5, and C6. The directing effects of the existing substituents are:
-OCH₃ (at C1): Strongly activating, directs to C6.
-Br (at C2): Weakly deactivating, directs ortho (to C3) and para (to C5).
-Cl (at C4): Weakly deactivating, directs ortho (to C3 and C5).
The powerful activating effect of the methoxy group would strongly favor substitution at the C6 position. The formation of the 2,5-dibromo isomer, where substitution occurs at a position influenced by the weaker directing halide groups and meta to the strong activating methoxy group, would likely be a minor product in a standard electrophilic substitution reaction. This regiochemical challenge underscores the complexity of synthesizing specific polyhalogenated isomers and highlights why certain substitution patterns may be less explored in the literature compared to their more readily synthesized counterparts like 2,6-dibromo-4-chloroanisole. rsc.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,4-Dibromo-2-chloro-5-methoxybenzene | bldpharm.com |
| CAS Number | 174913-41-8 | bldpharm.comoakwoodchemical.com |
| Molecular Formula | C₇H₅Br₂ClO | oakwoodchemical.com |
| Molecular Weight | 300.38 g/mol | oakwoodchemical.com |
| MDL Number | MFCD11845927 | oakwoodchemical.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNTRISWOPNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dibromo 4 Chloroanisole and Analogous Polyhalogenated Anisoles
Classical and Contemporary Halogenation Strategies for Anisole (B1667542) Scaffolds
The direct halogenation of anisole and its derivatives is a fundamental approach for the introduction of bromine and chlorine atoms onto the aromatic ring. The methoxy (B1213986) group is a powerful ortho-, para-directing group, which governs the regiochemical outcome of these electrophilic aromatic substitution reactions.
Regioselective Bromination Approaches to Chloroanisole Precursors
A logical synthetic pathway to 2,5-Dibromo-4-chloroanisole can commence with the regioselective bromination of a suitable chloroanisole precursor, such as 4-chloroanisole (B146269). The methoxy group in 4-chloroanisole directs incoming electrophiles to the positions ortho to it (positions 2 and 6). Due to the presence of the chlorine atom at the 4-position, electrophilic attack is anticipated to occur at the 2- and 6-positions.
The mono-bromination of 4-chloroanisole to yield 2-bromo-4-chloroanisole (B57475) is a known transformation. This reaction is typically carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or without a catalyst in a suitable solvent like acetic acid. The electron-donating nature of the methoxy group is often sufficient to activate the ring for bromination.
| Reaction | Starting Material | Reagents and Conditions | Major Product(s) | Typical Yield (%) |
| Mono-bromination | 4-Chloroanisole | Br₂, Acetic Acid | 2-Bromo-4-chloroanisole | Moderate to High |
| Di-bromination | 4-Chloroanisole | Excess Br₂, Lewis Acid | Mixture of dibromo-4-chloroanisoles | Variable |
Regioselective Chlorination Strategies for Dibromoanisole Intermediates
An alternative approach involves the initial synthesis of a dibromoanisole intermediate, followed by regioselective chlorination. A plausible intermediate for the synthesis of this compound is 2,5-dibromoanisole (B1590765). The synthesis of 2,5-dibromoanisole can be achieved from 2,5-dibromophenol (B1293422) via O-methylation.
The subsequent chlorination of 2,5-dibromoanisole would need to be highly regioselective to introduce the chlorine atom at the 4-position. The methoxy group at position 1 and the bromine atoms at positions 2 and 5 will direct the incoming chlorine electrophile. The methoxy group will strongly direct to the vacant ortho- (position 6) and para- (position 4) positions. The bromine atoms are deactivating but will also influence the regioselectivity.
Common chlorinating agents for aromatic systems include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst. Achieving high selectivity for the 4-position would be a significant challenge due to the competing activation of the 6-position by the methoxy group.
| Reaction | Starting Material | Chlorinating Agent | Potential Major Product(s) |
| Chlorination | 2,5-Dibromoanisole | SO₂Cl₂, Lewis Acid | 4-Chloro-2,5-dibromoanisole, 6-Chloro-2,5-dibromoanisole |
Sequential Halogenation Protocols for Differential Substitution
Sequential halogenation protocols offer a powerful method for the controlled introduction of different halogen atoms onto an aromatic ring. In the context of this compound, a plausible sequence could involve the initial bromination of 4-chloroanisole to form 2-bromo-4-chloroanisole, followed by a second bromination and then a final chlorination, or other permutations.
The key to a successful sequential halogenation strategy lies in understanding and exploiting the directing effects of the substituents at each stage. The introduction of each halogen atom alters the electronic properties of the aromatic ring, thereby influencing the regioselectivity of the subsequent halogenation step. Careful selection of halogenating agents and reaction conditions is paramount to achieving the desired substitution pattern.
Multistep Synthetic Routes via Precursor Functionalization
Multistep synthetic routes, which involve the construction of the target molecule from functionalized precursors, often provide greater control over the final substitution pattern compared to direct halogenation of a simple anisole scaffold.
Synthesis from Halogenated Phenols via O-Methylation Techniques
A highly convergent and regiochemically controlled route to this compound involves the synthesis of the corresponding halogenated phenol (B47542), 2,5-dibromo-4-chlorophenol (B14030912), followed by O-methylation.
The synthesis of 2,5-dibromo-4-chlorophenol can be envisioned through the chlorination of 2,5-dibromophenol. The synthesis of 2,5-dibromophenol itself can be accomplished through various methods, including the diazotization of 2,5-dibromoaniline (B181072) followed by hydrolysis, or through a multi-step process starting from 2-amino-5-nitroanisole as outlined in some patents.
Once the requisite 2,5-dibromo-4-chlorophenol is obtained, the final step is the O-methylation of the phenolic hydroxyl group. This is a common and generally high-yielding reaction. Classical methods for O-methylation include the Williamson ether synthesis, which involves treating the sodium or potassium salt of the phenol with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. Other methylating agents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can also be employed. More contemporary and greener methods may utilize dimethyl carbonate in the presence of a suitable catalyst.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| Chlorination | 2,5-Dibromophenol | Cl₂, Lewis Acid or SO₂Cl₂ | 2,5-Dibromo-4-chlorophenol | Moderate |
| O-Methylation | 2,5-Dibromo-4-chlorophenol | Dimethyl sulfate, Base (e.g., K₂CO₃) | This compound | High |
Derivatization of Highly Substituted Aromatic Building Blocks
The synthesis of this compound can also be approached by starting with a more complex, pre-functionalized aromatic building block. This strategy allows for the introduction of the desired substitution pattern at an early stage, followed by transformations of other functional groups to arrive at the final product.
For instance, a synthetic route could begin with an aniline (B41778) derivative that already contains the desired halogen substitution pattern. Subsequent removal or conversion of the amino group to a hydroxyl group, followed by O-methylation, would yield the target anisole. A hypothetical precursor could be 2,5-dibromo-4-chloroaniline. The conversion of the amino group to a hydroxyl group can be achieved via a diazonium salt intermediate, which is then subjected to hydrolysis.
Catalytic and Advanced Methodologies for Halogen Incorporation
Modern synthetic chemistry has moved towards more sophisticated methods for the halogenation of aromatic compounds, aiming to overcome the limitations of traditional electrophilic aromatic substitution, such as harsh conditions and poor regioselectivity. taylorfrancis.comwikipedia.org These advanced techniques offer milder reaction conditions, higher yields, and improved control over the placement of halogen atoms on the aromatic ring. nih.gov
Transition metal catalysis is a powerful tool for the formation of carbon-halogen bonds, offering pathways that are often inaccessible through traditional methods. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for the functionalization of C-H bonds, including halogenation. acs.orgsemanticscholar.org These methods can proceed via various mechanisms and allow for the synthesis of aryl halides from starting materials with minimal pre-functionalization. nih.gov While direct palladium-catalyzed C-H halogenation of simple arenes can be challenging, the use of directing groups can achieve high regioselectivity. For anisole derivatives, the methoxy group itself can influence the selectivity of the halogenation.
Recent research has demonstrated the utility of palladium catalysts in the hydrodechlorination of chloroanisoles, indicating the interaction of palladium with halogenated anisoles. nih.govresearchgate.net While this is a dehalogenation process, the underlying principles of oxidative addition of the C-X bond to the palladium center are fundamental to many cross-coupling and halogenation reactions. The development of palladium-catalyzed methods for the synthesis of substituted indoles from 2-bromo or 2-chloroanilines further showcases the versatility of palladium in activating C-X bonds. google.com
| Catalyst System | Substrate Type | Halogen Source | Key Features |
| Palladium(II) acetate | Aryl compounds with directing groups | N-Halosuccinimides (NXS) | High regioselectivity, C-H activation |
| [Rh(μ-OAc)(η2-C2H4)2]2 | Monosubstituted arenes (e.g., anisole) | Not specified for halogenation | Example of C-H functionalization acs.org |
| Palladium on Zeolite Y (ie-Pd@Y) | Chloroanisoles | Not applicable (dehalogenation) | Demonstrates Pd interaction with haloanisoles nih.gov |
This table provides examples of transition metal-catalyzed reactions relevant to the functionalization of aromatic compounds.
The use of enzymes in chemical synthesis represents a green and highly selective alternative to traditional chemical methods. nih.gov Halogenating enzymes, or halogenases, can introduce halogen atoms onto a substrate with remarkable regio- and stereoselectivity under mild conditions. nih.govuni-bielefeld.de Flavin-dependent halogenases (FDHs) are a well-studied class of these enzymes that catalyze electrophilic halogenation on electron-rich aromatic compounds. nih.govchemrxiv.org
These enzymes utilize a flavin cofactor, oxygen, and a halide salt to generate a highly reactive halogenating species. mdpi.com The substrate specificity of wild-type enzymes can be a limitation; however, protein engineering techniques are being employed to broaden the substrate scope and alter the regioselectivity of these biocatalysts. mdpi.com For instance, certain halogenases have been shown to halogenate phenols and anisoles. chemrxiv.org
| Enzyme Class | Cofactor | Halide Source | Substrate Examples | Key Advantages |
| Flavin-dependent halogenases (FDHs) | FADH2 | Cl-, Br-, I- | Tryptophan, Phenols, Anisoles chemrxiv.orgmdpi.com | High selectivity, mild conditions |
| Heme-dependent Haloperoxidases | Heme | Cl-, Br-, I- | Various electron-rich aromatics nih.gov | Broad substrate specificity nih.gov |
| Vanadium-dependent Haloperoxidases | Vanadium | Cl-, Br-, I- | Alkenes, aromatics | Generation of hypohalous acids |
This table summarizes the key features of different classes of halogenating enzymes.
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), is an emerging environmentally friendly synthetic methodology. researchgate.netcolab.ws These solvent-free or low-solvent methods can lead to shorter reaction times, higher yields, and sometimes different reactivity and selectivity compared to solution-phase reactions. nih.govbeilstein-journals.org
The mechanochemical halogenation of various aromatic compounds, such as phenols and anilines, has been successfully demonstrated using N-halosuccinimides as the halogen source. researchgate.net While the direct mechanochemical synthesis of this compound has not been specifically detailed, the halogenation of analogous aromatic substrates suggests the potential applicability of this technique. nih.govbeilstein-journals.org For instance, the halogenation of 2-phenylpyridine (B120327) and unsymmetrically substituted azobenzenes has been achieved in a ball mill, in some cases facilitated by a palladium catalyst. nih.gov
| Substrate | Halogenating Agent | Conditions | Outcome | Reference |
| Phenols, Anilines | N-halosuccinimides (NXS) | Liquid-assisted grinding | Mono-, di-, and tri-halogenated products researchgate.net | researchgate.net |
| 2-(arylethynyl)anisoles | Iodine | Solventless milling | Iodobenzofurans | researchgate.net |
| Unsymmetrically substituted azobenzenes | N-halosuccinimides (NXS) | Ball milling (with/without Pd(II) catalyst) | Regioselective halogenation nih.gov | nih.gov |
This table presents examples of mechanochemical halogenation of aromatic compounds.
Decarboxylative halogenation is a powerful method for the synthesis of organic halides from carboxylic acids. acs.orgnih.gov This transformation, often referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxyl group with a halogen atom. pku.edu.cn Modern variations of this reaction often utilize transition metal catalysts or photoredox catalysis, allowing for milder conditions and a broader substrate scope. rsc.org
For aromatic systems, decarboxylative halogenation can provide access to aryl halides that may be difficult to synthesize via traditional electrophilic aromatic substitution due to the directing effects of other substituents. acs.org The starting aromatic carboxylic acids can often be readily prepared by the oxidation of the corresponding methylarenes. acs.org While specific examples for the synthesis of polyhalogenated anisoles via this method are not abundant in the provided search results, the general applicability to aromatic carboxylic acids makes it a relevant advanced methodology. acs.orgnih.govnih.gov
| Reaction Type | Catalyst/Reagent | Substrate | Key Features |
| Hunsdiecker–Borodin reaction | Silver carboxylates, Halogen | Carboxylic acids | Classic method for converting carboxylic acids to halides nih.gov |
| Visible light-mediated | Iron salts | Aliphatic carboxylic acids | Broad substrate scope, good functional group tolerance rsc.org |
| Transition metal-free | N-Bromosuccinimide (NBS) | Aryl acetic acid salts | Olefination via in-situ halogenation and elimination nih.gov |
This table highlights different approaches to decarboxylative halogenation.
Halogen exchange reactions, particularly the Finkelstein reaction, provide a route to synthesize alkyl and aryl halides by substituting one halogen for another. wikipedia.org While the classic Finkelstein reaction is typically used for alkyl halides, an analogous transformation for aromatic halides has been developed. wikipedia.org The "aromatic Finkelstein reaction" is often more challenging and typically requires a catalyst, such as copper(I) or nickel complexes. wikipedia.orgorganic-chemistry.org
This methodology is particularly useful for the synthesis of aryl iodides and bromides from the more readily available aryl chlorides. organic-chemistry.org A copper(I) iodide catalyst, often in combination with a diamine ligand, has been shown to be effective for the conversion of aryl bromides to aryl iodides. organic-chemistry.orgresearchgate.net This approach could be strategically employed in the synthesis of polyhalogenated anisoles by introducing different halogens in a stepwise manner. Recently, an enantioselective version of the aromatic Finkelstein reaction has been developed for the desymmetrization of diarylmethanes, showcasing the ongoing advancements in this area. chemistryviews.org
| Catalyst System | Reactants | Product | Key Features |
| Copper(I) iodide / diamine ligand | Aryl bromide, NaI | Aryl iodide | Mild and general method, tolerates various functional groups organic-chemistry.org |
| Nickel bromide / tri-n-butylphosphine | Aryl chloride/bromide, KI | Aryl iodide | Alternative catalytic system wikipedia.org |
| Cu(MeCN)4BF4 / peptide ligand | Dibromodiarylmethane, NaI | Chiral monoiodo-monobromo diarylmethane | Enantioselective halogen exchange chemistryviews.org |
This table illustrates catalyst systems used in the aromatic Finkelstein reaction.
Spectroscopic Data for this compound Remains Elusive in Public Domain
Despite a thorough search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data for the compound this compound (CAS No. 174913-41-8) is not publicly available. While information regarding its molecular formula (C₇H₅Br₂ClO) and molecular weight (300.38 g/mol ) is accessible, the specific data required for a comprehensive spectroscopic characterization, as outlined in the requested article structure, could not be located.
This data gap prevents a detailed analysis of the compound's structural features through common analytical techniques. The requested in-depth discussion on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra cannot be provided without access to the primary experimental data.
Information was primarily found on isomeric compounds, such as 2-Bromo-4-chloroanisole and 2,6-Dibromo-4-chloroanisole, which possess the same chemical formula but differ in the arrangement of atoms on the benzene (B151609) ring. However, the spectroscopic properties of these isomers are distinct and cannot be extrapolated to accurately describe this compound.
The absence of this specific data in the public domain suggests that either the compound has not been extensively synthesized and characterized, or the corresponding analytical data has not been published in readily accessible scientific literature or databases. Therefore, the generation of a scientifically accurate article focusing solely on the spectroscopic characterization of this compound is not feasible at this time.
Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo 4 Chloroanisole
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For 2,5-Dibromo-4-chloroanisole, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural arrangement.
The molecular formula for this compound is C₇H₅Br₂ClO, which corresponds to a molecular weight of approximately 300.38 g/mol oakwoodchemical.com. In a mass spectrum, this would be represented by the molecular ion peak (M⁺). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern, which is a key feature in the identification of halogenated compounds.
Predicted Fragmentation Pattern:
The primary fragmentation pathways for this compound under electron ionization (EI) are expected to involve:
Loss of a methyl radical (•CH₃): A common fragmentation for anisoles is the cleavage of the O-CH₃ bond, leading to the formation of a stable phenoxy cation.
Loss of a bromine atom (•Br): The carbon-bromine bonds are susceptible to cleavage, resulting in a dibromochloro- or bromochlorophenyl cation.
Loss of a chlorine atom (•Cl): Similar to bromine, the loss of a chlorine atom can occur.
Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting phenoxy cation can undergo further fragmentation by losing a molecule of carbon monoxide.
Sequential loss of halogens: The molecule may undergo sequential loss of its halogen atoms.
Based on these predicted pathways, a table of expected major fragments can be constructed.
Interactive Data Table of Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Proposed Fragmentation Pathway |
| 300/302/304/306 | [C₇H₅Br₂ClO]⁺ | C₇H₅Br₂ClO | Molecular Ion (M⁺) |
| 285/287/289/291 | [C₆H₂Br₂ClO]⁺ | C₆H₂Br₂ClO | M⁺ - •CH₃ |
| 221/223/225 | [C₇H₅BrClO]⁺ | C₇H₅BrClO | M⁺ - •Br |
| 265/267/269 | [C₇H₅Br₂O]⁺ | C₇H₅Br₂O | M⁺ - •Cl |
| 257/259/261/263 | [C₅H₂Br₂ClO]⁺ | C₅H₂Br₂ClO | [M - CH₃]⁺ - CO |
This detailed analysis of the mass spectrum, including both the molecular ion and the pattern of fragment ions, is essential for the unambiguous structural elucidation of this compound.
Reactivity and Reaction Mechanisms of 2,5 Dibromo 4 Chloroanisole
Electrophilic Aromatic Substitution (EAS) on Polyhalogenated Anisole (B1667542) Systems
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.commsu.edu The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, resulting in the substitution of a hydrogen atom. youtube.com In substituted benzene derivatives like 2,5-Dibromo-4-chloroanisole, the existing substituents profoundly influence the rate and regioselectivity of the reaction.
The outcome of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the cumulative directing effects of all substituents. Substituents are broadly classified as either activating or deactivating and as ortho-, para- or meta-directors.
The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions. youtube.com
Conversely, halogens (Br, Cl) are deactivating yet ortho-, para-directing. They withdraw electron density from the ring inductively, which slows down the rate of reaction compared to benzene. However, they can donate electron density through resonance, which preferentially stabilizes the arenium ion intermediates for ortho and para attack. youtube.com
In the case of this compound, the molecule has only one available position for substitution, at carbon C6. The directing effects of the substituents converge to favor this position:
Methoxy group (at C1): Strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Positions C2 and C4 are already substituted. Therefore, its primary directing influence is towards C6.
Bromine (at C2): Directs ortho (C3 - occupied) and para (C5 - occupied).
Chlorine (at C4): Directs ortho (C3, C5 - both occupied) and para (C1 - occupied).
Bromine (at C5): Directs ortho (C4, C6). Its influence supports substitution at C6.
The combined effect is a strong direction of any incoming electrophile to the single unsubstituted C6 position. The reaction is, however, expected to be slower than that of anisole itself due to the cumulative deactivating inductive effects of the three halogen atoms.
Table 1: Summary of Substituent Directing Effects in this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Classification | Directing Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | C1 | Activating | Ortho, Para |
| Bromo (-Br) | C2 | Deactivating | Ortho, Para |
| Chloro (-Cl) | C4 | Deactivating | Ortho, Para |
Protonation is a fundamental electrophilic aromatic substitution reaction that provides insight into the relative nucleophilicity of different sites within an aromatic molecule. Studies on anisole and its halogenated derivatives have been conducted to determine the most favorable protonation sites using theoretical methods like Density Functional Theory (DFT). kuleuven.bekuleuven.be
For the parent anisole molecule, calculations have shown that protonation on the benzene ring is energetically more favorable than on the methoxy oxygen. Among the ring carbons, the C4 (para) position is the most preferred site for protonation, followed closely by the C2 (ortho) position. kuleuven.bersc.org The meta position is significantly less favorable. kuleuven.bersc.org This regioselectivity is consistent with the resonance-donating effect of the methoxy group, which enriches the electron density at the ortho and para carbons.
In halogenated anisoles, the preferred site of protonation can shift. For instance, in para-fluoroanisole, theoretical studies indicate that C2-protonation leads to the most stable protonated form. kuleuven.bersc.org These computational studies help rationalize the regioselectivity of electrophilic reactions by quantifying the energetic stability of the reaction intermediates. kuleuven.beresearchgate.net
Table 2: Calculated Proton Affinities (PA) for Anisole
| Protonation Site | Relative Energy (eV) | Stability Ranking |
|---|---|---|
| C4 (Para) | 0.00 | 1 (Most Stable) |
| C2 (Ortho) | +0.12 | 2 |
| C3 (Meta) | +0.77 | 3 (Least Stable) |
Data derived from theoretical calculations at the RI-CC2/aug-cc-pVDZ level of theory. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govyoutube.com Unlike EAS, SNAr is facilitated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com Aryl halides are common substrates for this reaction, but they typically require activation by strong electron-withdrawing groups (like nitro groups) at positions ortho or para to the leaving group. libretexts.org
The nature of the halogen leaving group in SNAr reactions has a significant impact on reactivity. In contrast to SN1 and SN2 reactions where the leaving group ability follows the order I > Br > Cl > F (reflecting bond strength and anion stability), the order in SNAr is often inverted: F > Cl > Br > I. nih.gov
Chemoselectivity in SNAr reactions of this compound involves the preferential substitution of one type of halogen over another (Br vs. Cl). Regioselectivity concerns which of the specific halogen atoms (at C2, C4, or C5) is replaced.
Given the typical SNAr reactivity order (F > Cl > Br), the chlorine at C4 could be the preferred site of substitution. This position is also para to the electron-donating methoxy group, which would destabilize the negative charge of the Meisenheimer intermediate. Conversely, the bromine at C2 is ortho to the methoxy group. The stability of the intermediate is the key determinant. Without strong activating groups, predicting the chemo- and regioselectivity is challenging, and such reactions would likely require forcing conditions. In many systems, regioselective SNAr is well-documented and crucial for synthesizing specific isomers. mdpi.comnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with pioneers in the field awarded the 2010 Nobel Prize in Chemistry. wikipedia.orgeie.gr Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Negishi couplings are widely used in synthesis. eie.grresearchgate.netustc.edu.cn Aryl halides are excellent substrates for these transformations.
The key step that governs the selectivity in cross-coupling reactions of polyhalogenated substrates is the initial oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). The reactivity of aryl halides in this step follows a well-established trend based on the carbon-halogen bond dissociation energy: Ar-I > Ar-Br >> Ar-Cl > Ar-F.
For this compound, this reactivity trend is highly significant. The two carbon-bromine bonds are substantially more reactive towards oxidative addition than the carbon-chlorine bond. This difference allows for excellent chemoselectivity. It is possible to selectively perform cross-coupling reactions at the C-Br positions while leaving the C-Cl bond intact. nih.gov
This selective reactivity enables the synthesis of complex molecules in a stepwise manner. For example, one could perform two successive Suzuki reactions, first at the more reactive C-Br positions, and then, under more forcing conditions or with a different catalyst system, a third coupling at the C-Cl position. Similar di-bromo aromatic and heteroaromatic compounds, such as 2,5-dibromo-3-hexylthiophene, have been shown to undergo efficient double Suzuki cross-coupling reactions. nih.gov The two bromine atoms in this compound are in electronically distinct environments, which could potentially allow for regioselective mono-coupling at either the C2 or C5 position by carefully controlling reaction conditions, although achieving such selectivity can be challenging.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Anisole |
| Benzene |
| para-Fluoroanisole |
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. For polyhalogenated substrates like this compound, achieving site-selectivity is a key objective. The reaction mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Given the higher reactivity of C-Br bonds, Suzuki-Miyaura coupling on this compound is anticipated to occur preferentially at the C2 or C5 positions. By carefully controlling reaction conditions—such as temperature, catalyst loading, and reaction time—it is possible to achieve mono- or di-arylation at the bromine-bearing carbons while leaving the C-Cl bond intact for subsequent transformations. nih.gov
Research Findings: Studies on related polyhalogenated arenes demonstrate that selective monocoupling is feasible. For instance, in the coupling of 1,4-dibromo-nitrobenzene, selective substitution at one C-Br bond was achieved using a Pd(OAc)₂ precatalyst. nih.gov The choice of palladium catalyst and ligand is critical. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos or BrettPhos, are often effective in promoting the oxidative addition of less reactive C-Cl bonds, but for selective reactions on polyhalogenated compounds, careful tuning is required. mdpi.com The base, typically a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄), plays a crucial role in the transmetalation step. mdpi.comresearchgate.net
| Aryl Halide Substrate | Boronic Acid | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroanisole (B146269) | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | ~5 (ligand ineffective) | mdpi.com |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 93 | researchgate.net |
| 1,4-Dibromo-nitrobenzene | Arylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 80 | High (selective mono-arylation) | nih.gov |
Stille Coupling with Organotin Reagents
The Stille reaction offers another powerful method for C-C bond formation, coupling organic halides with organostannane reagents under palladium catalysis. wikipedia.org A significant advantage of the Stille reaction is its tolerance for a wide array of functional groups, owing to the stability of organostannanes to air and moisture. wikipedia.orgyoutube.com The catalytic cycle is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
For this compound, the reactivity trend (C-Br > C-Cl) again dictates the reaction's selectivity. The C-Br bonds are the preferred sites for initial coupling. The choice of solvent can influence the reaction rate, with polar solvents often accelerating the transmetalation step. uwindsor.ca
Research Findings: The mechanism of the Stille reaction has been studied extensively. wikipedia.org The transmetalation step is often rate-determining and can proceed through various pathways depending on the substrates and conditions. wikipedia.org While highly effective, a major drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification. youtube.comlibretexts.org
| Organic Halide | Organostannane | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Aryl Halide (General) | R'-SnBu₃ | Pd(PPh₃)₄ | - | Toluene / THF | 80-110 | wikipedia.org |
| Aryl Chloride (General) | R'-SnBu₃ | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100-120 | dntb.gov.ua |
Heck and Sonogashira Coupling Reactions with Unsaturated Partners
The Heck and Sonogashira reactions extend the utility of this compound by enabling the formation of C-C bonds with unsaturated partners like alkenes and terminal alkynes, respectively.
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. The reaction typically requires a palladium catalyst and a base. For less reactive aryl chlorides, such as the C-Cl bond in this compound, more active catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may be necessary. researchgate.netnih.gov Selective coupling at the C-Br positions is expected under standard conditions.
The Sonogashira reaction couples the aryl halide with a terminal alkyne, a transformation that is efficiently co-catalyzed by palladium and copper(I) salts. wikipedia.orglibretexts.org The reaction is known for its mild conditions, often proceeding at room temperature in the presence of an amine base, which also serves as the solvent. wikipedia.orgorganic-chemistry.org The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Similar to other cross-coupling reactions, the C-Br bonds of this compound would react preferentially over the C-Cl bond.
| Reaction | Unsaturated Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Heck | Styrene / Acrylates | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ / K₂CO₃ | DMF / NMP | 100-140 | nih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ / Diethylamine | THF / DMF | Room Temp - 60 | wikipedia.orglibretexts.org |
C-H Functionalization and Arylation Reactions of Anisole Derivatives
An alternative strategy for forming biaryl compounds from anisole derivatives involves direct C-H functionalization, which avoids the need for pre-functionalized (i.e., halogenated) substrates. nih.gov While this compound is already functionalized, understanding C-H arylation provides context for alternative synthetic routes. Non-directed C-H arylation of simple anisoles with aryl halides can be achieved using specialized palladium catalysts. nih.gov
Research Findings: A recently developed method for the non-directed C-H arylation of anisole derivatives utilizes a palladium catalyst with a specific S,O-ligand. This system allows for the coupling of anisoles (as the limiting reagent) with aryl iodides under mild conditions. nih.gov The reaction proceeds without the need for a directing group on the anisole substrate, offering a more atom-economical approach to biaryl synthesis compared to traditional cross-coupling of a halogenated anisole. nih.govprinceton.edu
Reductive Elimination and Defunctionalization Pathways of Carbon-Halogen Bonds
Reductive elimination is the final, product-forming step in the catalytic cycles of the cross-coupling reactions discussed above. In this step, the two organic groups bound to the Pd(II) center are coupled, forming a new C-C bond and regenerating the catalytically active Pd(0) species.
Beyond its role in catalysis, the cleavage of carbon-halogen bonds can also occur via reductive defunctionalization (or dehalogenation). This can be an undesired side reaction during cross-coupling, particularly under harsh conditions, or a deliberate synthetic transformation to remove a halogen atom. researchgate.net Methods for reductive dehalogenation include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. researchwithrutgers.comorganic-chemistry.org
Research Findings: The relative ease of dehalogenation follows the same trend as cross-coupling reactivity: C-Br bonds are reduced more readily than C-Cl bonds. organic-chemistry.org This selectivity allows for the removal of bromo substituents while retaining chloro groups on an aromatic ring. For example, catalytic hydrogenation under neutral conditions can selectively reduce aryl bromides in the presence of chloro, nitro, or keto groups. researchwithrutgers.comorganic-chemistry.org Other methods for reductive dehalogenation include using sodium or calcium in lower alcohols. google.com
Electrochemical Reactions and Dearomatization Strategies
Electrochemical methods offer an alternative approach to functionalizing halogenated aromatic compounds. The reduction or oxidation of the substrate at an electrode surface can initiate bond cleavage or the formation of reactive intermediates.
Cyclic voltammetry studies of haloarenes show that the reduction process is often irreversible, consistent with the cleavage of the carbon-halogen bond following electron transfer. unifi.itresearchgate.net The reduction potential is dependent on the halogen, with C-I bonds being the easiest to reduce, followed by C-Br and C-Cl. For this compound, one would expect to see distinct, irreversible reduction peaks corresponding to the cleavage of the C-Br and C-Cl bonds.
Anodic Oxidation Pathways of Halogenated Anisoles
Anodic oxidation involves the removal of electrons from the substrate at the anode. For halogenated anisoles, oxidation typically occurs on the electron-rich aromatic ring rather than at the C-X bond. The oxidation potential is influenced by the nature and position of the substituents on the ring. acs.org The process can lead to the formation of radical cations, which can then undergo various follow-up reactions, including coupling or reaction with the solvent or other nucleophiles, sometimes leading to dearomatization products.
Research Findings: Electrochemical studies on halogenated compounds show that the redox potential depends on the specific halogen, with chlorine-containing complexes often displaying lower redox potentials than their bromine-containing counterparts in certain systems. mdpi.com The electrochemical reduction of halogenated aromatic compounds generally proceeds via a stepwise mechanism where the carbon-halogen bond dissociates after the initial electron uptake. unifi.it
Electrochemical Dearomatization for Spiro Compound Formation
Electrochemical dearomatization has emerged as a powerful and environmentally benign strategy for the synthesis of complex molecular architectures from simple aromatic precursors. figshare.comresearchgate.net This approach utilizes electricity as a traceless reagent to induce oxidation, facilitating the formation of highly reactive intermediates that can undergo subsequent intramolecular cyclization to form spiro compounds. While specific studies on the electrochemical dearomatization of this compound are not extensively documented, the principles of anodic oxidation of substituted anisoles and phenols provide a framework for understanding its potential reactivity in the formation of spirocyclic structures.
The core of this methodology involves the electrochemical oxidation of an electron-rich aromatic ring, such as that in an anisole derivative, to generate a cation-radical intermediate. rsc.org This reactive species can then be trapped intramolecularly by a tethered nucleophile, leading to the construction of a spirocyclic system. The regioselectivity and efficiency of this process are influenced by several factors, including the substitution pattern of the aromatic ring, the nature of the nucleophile, and the reaction conditions.
In the context of this compound, the methoxy group activates the aromatic ring towards oxidation. Upon anodic oxidation, a cation radical would be formed. The subsequent steps would involve intramolecular attack by a suitably positioned nucleophile to yield a spirodienone intermediate, which could then be further transformed. The presence of bromine and chlorine atoms on the ring would be expected to influence the oxidation potential and the stability of the resulting intermediates.
Research into the electrochemical synthesis of spirocyclic morpholines and tetrahydrofurans has demonstrated the feasibility of oxidizing an electron-rich benzene ring and subsequently capturing the reactive cation-radical intermediates to create spirocycles. rsc.org Furthermore, an eco-friendly and efficient electrochemical approach has been developed for the synthesis of spiro[4.5]dienones under mild conditions. figshare.com Detailed mechanistic studies in related systems emphasize the role of solvents like hexafluoroisopropanol (HFIP) in facilitating these transformations. figshare.com
A general proposed mechanism for the electrochemical dearomatization of a substituted anisole to form a spiro compound is outlined below:
| Step | Description | Intermediate |
| 1. Anodic Oxidation | The anisole derivative undergoes a one-electron oxidation at the anode to form a cation radical. | Aroxyl cation radical |
| 2. Intramolecular Cyclization | A tethered nucleophile attacks the electron-deficient aromatic ring of the cation radical. | Spirocyclic radical cation |
| 3. Further Oxidation and Deprotonation | The resulting intermediate may undergo further oxidation and/or deprotonation to yield the final spiro compound. | Spirodienone |
This electrochemical strategy offers a sustainable alternative to conventional methods that often rely on stoichiometric amounts of chemical oxidants, which can be toxic and generate significant waste. researchgate.net The ability to control the reaction through the applied potential or current, along with the use of mild reaction conditions, makes it an attractive methodology for the construction of complex spirocyclic frameworks. figshare.comresearchgate.net
While direct experimental data for this compound is not available in the provided search results, the established principles of electrochemical dearomatization of halogenated and methoxy-substituted aromatic compounds suggest its potential as a substrate for the synthesis of novel spiro compounds. Further research would be necessary to determine the optimal conditions and to characterize the resulting products.
Theoretical and Computational Chemistry Studies of 2,5 Dibromo 4 Chloroanisole and Halogenated Anisoles
Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. mdpi.com It is particularly useful for analyzing halogenated aromatic compounds, providing detailed information on their geometry, orbital energies, and reactivity patterns.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For 2,5-Dibromo-4-chloroanisole, the key geometrical parameters include the bond lengths and angles of the benzene (B151609) ring, the C-O-C bond of the methoxy (B1213986) group, and the C-Halogen bonds.
The planarity of the benzene ring is expected to be slightly distorted due to the steric hindrance and electronic repulsion between the bulky bromine and chlorine substituents. The orientation of the methoxy group relative to the ring is a critical aspect of conformational analysis. The methyl group can be oriented in the plane of the ring (planar) or out of the plane (non-planar). DFT calculations can predict the rotational barrier and the most stable conformation, which is typically a planar or near-planar arrangement to maximize resonance stabilization between the oxygen lone pairs and the aromatic π-system.
Table 1: Predicted Geometrical Parameters for a Halogenated Anisole (B1667542) Derivative (Illustrative) Note: This table provides representative data for a similar halogenated aromatic system based on typical DFT calculation results, as specific experimental or calculated data for this compound is not readily available.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.74 | - |
| C-Br | 1.90 | - |
| C-O (ring) | 1.36 | - |
| O-C (methyl) | 1.43 | - |
| C-O-C | - | 118.0 |
| C-C-Br | - | 121.0 |
| C-C-Cl | - | 119.5 |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. wikipedia.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the anisole ring and the oxygen atom, reflecting the electron-donating nature of the methoxy group and the π-system. The LUMO, conversely, is likely distributed over the aromatic ring with significant contributions from the carbon-halogen antibonding orbitals. wikipedia.org This distribution indicates that the molecule would act as a nucleophile at the ring and oxygen sites and as an electrophile in reactions involving the halogen atoms. The electrophilicity of a molecule is related to the energy of its LUMO. wuxiapptec.com
Table 2: Representative Frontier Orbital Energies for a Halogenated Anisole
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
While HOMO and LUMO provide a general picture of reactivity, local reactivity indices derived from DFT offer site-specific predictions. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes, allowing for the identification of the most nucleophilic and electrophilic sites. wikipedia.org
f+(r) : Predicts sites for nucleophilic attack (where an electron is added).
f-(r) : Predicts sites for electrophilic attack (where an electron is removed).
f0(r) : Predicts sites for radical attack.
Local softness (s(r)) is related to the Fukui function and provides similar information about the relative reactivity of different sites within a molecule. nih.govmdpi.com For this compound, calculations of these indices would likely show that the carbon atoms ortho and para to the methoxy group (unsubstituted C6 and C3 positions) are the most susceptible to electrophilic attack. In contrast, the regions around the halogen atoms might be identified as potential sites for nucleophilic interaction, particularly in the context of forming halogen bonds. mdpi.comkuleuven.be
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. ccl.netresearchgate.net DFT calculations can accurately predict the PA for different basic sites within a molecule, thus determining the most likely site of protonation. For halogenated anisoles, potential protonation sites include the oxygen atom of the methoxy group and the various carbon atoms of the aromatic ring. kuleuven.be
Studies on similar halogenated phenols and anisoles have shown that while oxygen protonation is possible, ring protonation at specific carbon atoms can be energetically favorable. kuleuven.be The regioselectivity is governed by the electronic effects of the substituents. The electron-donating methoxy group activates the ring, while the electron-withdrawing halogens deactivate it. DFT calculations would allow for a precise quantification of the proton affinity at each potential site, revealing the preferred protonation pathway, which is crucial for understanding reaction mechanisms in acidic media. For instance, calculations on fluoroanisoles have shown that proton affinities are significantly influenced by the position of the halogen substituent. kuleuven.be
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without empirical parameterization. scribd.com These methods provide a rigorous framework for studying molecular systems. While computationally more demanding than DFT, they are valuable for benchmarking results and for cases where DFT may be less reliable. Applications for halogenated anisoles include high-accuracy calculations of electron correlation effects on molecular properties and intermolecular interaction energies, such as those involved in halogen bonding. nih.govrsc.org
Computational Studies of Intermolecular Interactions and Solvation Effects
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Computational studies can model these non-covalent interactions, which are critical for understanding physical properties like melting point and solubility.
For halogenated aromatics, halogen bonding is a key intermolecular interaction where a halogen atom acts as an electrophilic center (a Lewis acid) and interacts with a nucleophile. nih.govdntb.gov.ua In a crystal lattice of this compound, Br···O, Cl···O, or Br···Br interactions could play a significant role in the packing arrangement. Computational methods like MP2 and DFT with dispersion corrections (DFT-D) are used to calculate the strength and geometry of these interactions. nih.govnih.gov
Solvation effects are modeled using either explicit solvent molecules or implicit continuum solvent models (like the Polarizable Continuum Model, PCM). nih.gov These calculations can predict how the polarity of a solvent influences the conformational equilibrium, reactivity, and electronic properties of the solute molecule. For instance, a polar solvent would stabilize charge separation in the transition state of a reaction, potentially lowering the activation energy barrier. nih.gov
Reaction Mechanism Elucidation through Transition State Calculations
The elucidation of reaction mechanisms is a cornerstone of computational chemistry, with transition state theory providing the theoretical framework for understanding reaction kinetics. Transition state calculations are instrumental in mapping the energetic landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This pathway proceeds through a high-energy transition state, which represents the energy barrier that must be overcome for the reaction to occur. The geometry and energy of this transition state are critical in determining the reaction rate and selectivity.
For halogenated anisoles, a common and important reaction is electrophilic aromatic substitution. Computational studies, often employing Density Functional Theory (DFT), can model the step-by-step process of an electrophile attacking the aromatic ring. For instance, in the chlorination of anisole, DFT calculations can be used to investigate different proposed mechanisms, such as the classical bimolecular mechanism and trimolecular pathways involving a catalyst or a second molecule of the electrophile. acs.org
These calculations reveal the formation of key intermediates, such as the σ-complex (also known as an arenium ion), and the transition states connecting them. acs.org By calculating the free energy profile of the reaction, researchers can determine the activation energy for each step. The step with the highest activation energy is the rate-determining step of the reaction. For example, in the HCl-assisted chlorination of anisole, the formation of the σ-complex is found to be the rate-determining step. acs.org
To illustrate the type of data generated in such studies, Table 1 presents hypothetical relative free energies for the electrophilic bromination of a di-substituted anisole, showcasing how computational chemistry can be used to predict the favored reaction pathway.
| Position of Attack | Relative Free Energy of Transition State (ΔG‡) | Predicted Major Product |
|---|---|---|
| Ortho to Methoxy | 18.5 | |
| Meta to Methoxy | 25.2 | |
| Ortho to Halogen 1 | 17.9 | ✓ |
| Ortho to Halogen 2 | 19.1 |
Validation of Quantum Chemical Methods for Halogenated Anisoles
The accuracy of theoretical predictions is fundamentally dependent on the chosen quantum chemical method and basis set. Therefore, a crucial aspect of computational research is the validation of these methods against experimental data or higher-level, more accurate (though computationally more expensive) calculations. This validation ensures that the selected level of theory is appropriate for the system and property being investigated.
For halogenated anisoles, a variety of properties can be used for validation, including molecular geometries, vibrational frequencies, and reaction energy barriers. Density Functional Theory (DFT) is a popular choice for these studies due to its favorable balance of computational cost and accuracy. However, there is a wide range of DFT functionals available, and their performance can vary significantly for different systems and properties.
For example, studies on halogenated aromatic alcohols have utilized DFT calculations to predict rotational energy barriers around the C-O bond. nih.govnih.gov The accuracy of these predictions can be assessed by comparing them to experimentally determined barriers, where available. Such studies help in identifying the most suitable DFT functionals and basis sets for describing the electronic effects of halogen substituents.
Another important aspect for halogenated compounds is the correct description of non-covalent interactions, such as halogen bonding. The strength of these interactions can be influenced by the substituents on the aromatic ring. nih.gov Computational methods must be able to accurately model these interactions to predict the supramolecular chemistry of halogenated anisoles. The validation of methods for calculating properties like the electrostatic potential on the halogen atom (the σ-hole) is therefore essential. nih.gov
Table 2 provides an illustrative comparison of the performance of different DFT functionals in predicting a hypothetical bond length in a model halogenated aromatic compound, compared to a high-accuracy reference value. This demonstrates the process of method validation.
| Method | Basis Set | Calculated Bond Length (Å) | Deviation from Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | 1.915 | +0.010 |
| M06-2X | 6-311+G(d,p) | 1.907 | +0.002 |
| ωB97X-D | def2-TZVP | 1.904 | -0.001 |
| PBE0 | cc-pVTZ | 1.909 | +0.004 |
| Reference value from high-level CCSD(T) calculation: 1.905 Å. |
Applications in Advanced Organic Synthesis
As a Key Building Block in the Construction of Complex Multi-Substituted Aromatics
2,5-Dibromo-4-chloroanisole, with its distinct pattern of halogenation, is a prime candidate for such synthetic strategies. The presence of two bromine atoms and one chlorine atom offers opportunities for selective cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings can be tuned to react preferentially at the more reactive C-Br bonds over the C-Cl bond. This differential reactivity allows for the sequential introduction of different aryl, alkyl, or alkynyl groups, leading to the construction of highly elaborate aromatic systems.
| Reactant | Catalyst | Reaction Type | Product Type |
| Arylboronic acid | Palladium(0) | Suzuki Coupling | Biaryl compound |
| Organostannane | Palladium(0) | Stille Coupling | Aryl-substituted compound |
| Terminal alkyne | Palladium(0)/Copper(I) | Sonogashira Coupling | Arylalkyne |
This selective functionalization is a cornerstone of modern organic synthesis, enabling the creation of molecules with precisely defined substitution patterns that would be difficult to achieve through direct substitution on a simpler aromatic precursor.
Precursors for Polyfunctionalized Heteroaromatic Systems and Carbocycles
The strategic placement of functional groups in this compound also makes it a valuable precursor for the synthesis of polyfunctionalized heteroaromatic systems and carbocycles. Through a series of transformations, the anisole (B1667542) ring can be elaborated and cyclized to form a variety of ring systems.
For example, the bromine atoms can be converted into other functional groups, such as nitriles or amines, which can then participate in intramolecular cyclization reactions to form fused heterocyclic rings. The methoxy (B1213986) group can be cleaved to a phenol (B47542), which can also be a handle for further functionalization or cyclization.
Furthermore, the dihalo-substitution pattern is amenable to the formation of aryne intermediates. Treatment of a dihaloaryl compound with a strong base can lead to the formation of a highly reactive aryne, which can then undergo cycloaddition reactions with various dienes or other trapping agents to construct carbocyclic or heterocyclic frameworks. While specific examples utilizing this compound are not prevalent in the literature, the general methodology is well-established for similarly substituted aromatics.
| Reaction Type | Key Transformation | Resulting Structure |
| Intramolecular Cyclization | Conversion of halogens to reactive groups | Fused Heterocycles |
| Aryne Formation/Cycloaddition | Elimination of halogens | Carbocycles and Heterocycles |
Synthesis of Spiro Compounds and Other Unique Structural Motifs from Anisole Derivatives
The synthesis of spiro compounds, which contain two rings connected by a single common atom, often requires precursors with specific steric and electronic properties that can direct the formation of the spirocyclic center. While direct examples involving this compound are scarce, the principles of spirocyclization can be applied to derivatives of this compound.
One potential strategy involves the elaboration of the substituents on the anisole ring to create a tethered chain that can undergo intramolecular cyclization back onto the aromatic core. For instance, one of the bromine atoms could be replaced with a chain containing a nucleophilic or electrophilic center, which could then react at another position on the ring to form the spirocyclic junction. The steric bulk provided by the remaining halogen atoms could play a crucial role in directing the conformation of the tether and facilitating the desired cyclization.
Role in the Divergent Synthesis of Bioactive Molecules and Natural Product Analogs
Divergent synthesis is a powerful strategy in medicinal chemistry and drug discovery, allowing for the creation of a library of related compounds from a common intermediate. encyclopedia.pub This approach is particularly useful for exploring the structure-activity relationships of bioactive molecules and for the synthesis of natural product analogs. nih.gov The highly functionalized nature of this compound makes it an attractive starting point for such divergent synthetic routes.
From this single precursor, a multitude of derivatives can be generated by selectively addressing the different halogen atoms. For example, a series of compounds could be synthesized by performing a Suzuki coupling at one bromine position with a variety of boronic acids, while leaving the other halogen atoms untouched. In a subsequent step, the second bromine atom could be functionalized in a different manner, leading to a diverse set of products. This modular approach allows for the rapid generation of molecular diversity from a single, readily available starting material. The synthesis of analogs of natural products often involves the modification of a core scaffold, and a polysubstituted building block like this compound provides multiple points for such modifications. nih.gov
| Synthetic Step | Transformation | Outcome |
| Step 1 | Selective reaction at C-Br (position 2) | Introduction of first point of diversity |
| Step 2 | Selective reaction at C-Br (position 5) | Introduction of second point of diversity |
| Step 3 | Reaction at C-Cl | Introduction of third point of diversity |
| Step 4 | Modification of methoxy group | Further diversification |
This strategic approach to molecular construction underscores the potential of this compound as a valuable tool in the synthesis of complex and biologically relevant molecules.
Future Research Directions in the Synthesis and Functionalization of Halogenated Anisoles
The field of organic synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable chemical transformations. Halogenated anisoles, including complex structures like this compound, are valuable intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. Future research is poised to revolutionize how these compounds are synthesized and functionalized, focusing on greener methodologies, precision catalysis, and the integration of advanced technologies. This article explores the emerging trends and future research directions that will shape the landscape of halogenated anisole chemistry.
Q & A
Q. What are the optimal synthetic routes and conditions for 2,5-Dibromo-4-chloroanisole?
Methodological Answer: Synthesis typically involves halogenation of anisole derivatives. For bromination and chlorination, a common approach is electrophilic aromatic substitution. For example:
- Step 1 : Bromination of 4-chloroanisole using bromine (Br₂) in a polar solvent (e.g., DCM or acetic acid) at 0–25°C .
- Step 2 : Further bromination at the 2-position may require a catalyst like FeBr₃ or AlBr₃ under controlled heating (50–80°C).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity.
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Bromination (Br₂/DCM) | Dichloromethane | FeBr₃ | 78 | 92 | |
| Sequential Halogenation | Acetic Acid | AlBr₃ | 85 | 95 |
Q. How is this compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 304 (C₇H₅Br₂ClO). Fragment ions at m/z 225 (loss of Br) and 177 (loss of Cl) confirm substituents .
Advanced Research Questions
Q. How can contradictions in crystallographic data for halogenated anisoles be resolved?
Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disordered halogen positions or twinning. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution.
- Refinement with SHELXL : Apply restraints for anisotropic displacement parameters and validate using R-factor convergence (<5%) .
- Twinned Data Handling : Use the HKL-3000 suite for deconvoluting overlapping reflections .
Q. Table 2: Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell (Å) | a=8.21, b=10.54, c=12.73 | |
| R-factor | 0.032 |
Q. How do solvent polarity and temperature affect the stability of this compound?
Methodological Answer:
Q. What analytical methods are recommended for detecting trace impurities in environmental samples?
Methodological Answer:
- GC-MS with ECD : Electron capture detection (ECD) achieves ppb-level sensitivity for halogenated aromatics.
- SPE Extraction : Use C18 cartridges for preconcentration from aqueous matrices.
- Validation : Spike recovery tests (90–110%) and internal standards (e.g., ¹³C-labeled analogs) ensure accuracy .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic sites.
- Transition State Analysis : Identify activation barriers for Suzuki-Miyaura coupling (Pd catalysts) using NBO analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
